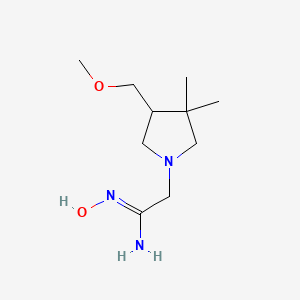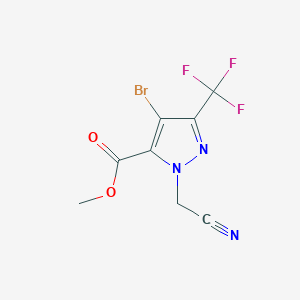
(Z)-N'-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide is a synthetic organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with methoxymethyl and dimethyl groups, and an acetimidamide moiety with a hydroxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities.
化学反応の分析
Types of Reactions
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetimidamide moiety can be reduced to form amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of (Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the acetimidamide moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may affect various signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
(Z)-N’-hydroxy-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)acetimidamide stands out due to its specific combination of functional groups and structural features. The presence of the hydroxy group and the acetimidamide moiety provides unique reactivity and binding properties, making it distinct from other similar compounds.
特性
分子式 |
C10H21N3O2 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
N'-hydroxy-2-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C10H21N3O2/c1-10(2)7-13(5-9(11)12-14)4-8(10)6-15-3/h8,14H,4-7H2,1-3H3,(H2,11,12) |
InChIキー |
GSNYMXCJFLUGCJ-UHFFFAOYSA-N |
異性体SMILES |
CC1(CN(CC1COC)C/C(=N/O)/N)C |
正規SMILES |
CC1(CN(CC1COC)CC(=NO)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1S,2R)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde](/img/structure/B15291508.png)
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![4-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15291521.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)

![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B15291548.png)







